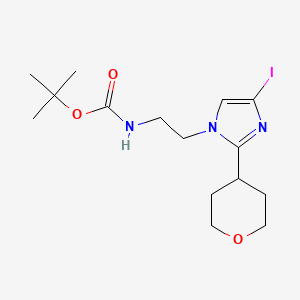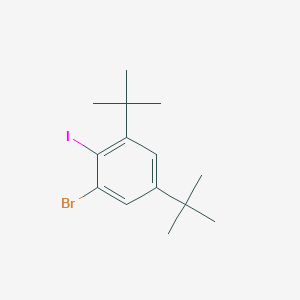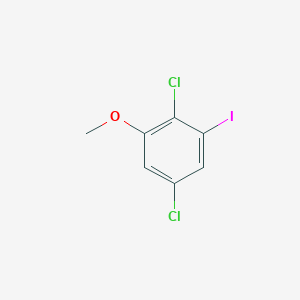
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves the sulfonation of 2,4-dimethylaniline. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .
Scientific Research Applications
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Similar in structure but lacks the sulfonic acid group.
5-Amino-2,4-dimethylbenzenesulfonic acid: Similar but with an amino group instead of a methyl group.
m-Xylidine: Similar but without the sulfonic acid group.
Uniqueness
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate is unique due to the presence of both methyl and sulfonic acid groups, which confer specific chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H12NNaO4S |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
sodium;5-amino-2,4-dimethylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C8H11NO3S.Na.H2O/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;;/h3-4H,9H2,1-2H3,(H,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
SRNFSIHXSQSSFK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
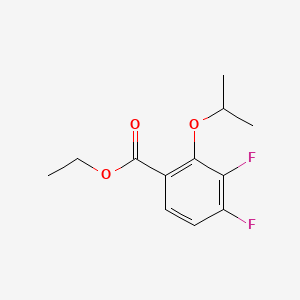



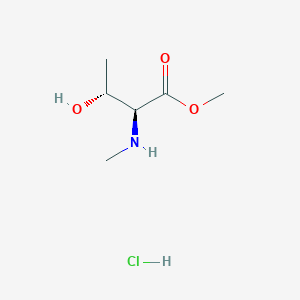


![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)

